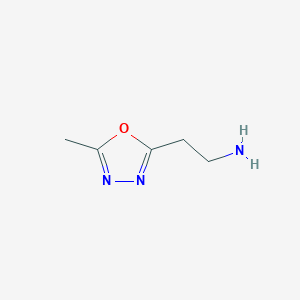

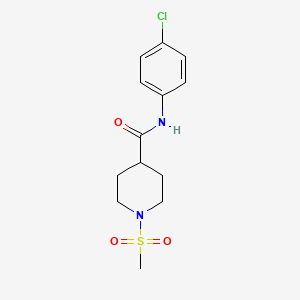

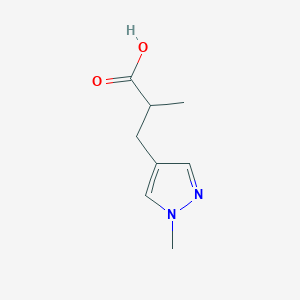

![molecular formula C13H13NO3S2 B2382638 N-[(5-ベンゾイルチオフェン-2-イル)メチル]メタンスルホンアミド CAS No. 1797761-59-1](/img/structure/B2382638.png)

N-[(5-ベンゾイルチオフェン-2-イル)メチル]メタンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide, also known as BVT.5182, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of several enzymes, including carbonic anhydrases, which play a crucial role in various physiological processes.5182, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

腐食抑制

チオフェン誘導体は、本研究対象化合物も含め、工業化学において腐食抑制剤として応用されています . これらの化合物は、水分、酸、塩などの環境要因によって引き起こされる金属や合金の劣化を防ぐのに役立ちます。

有機半導体

チオフェン系分子は、有機半導体の開発において重要な役割を果たしています。 これらの材料は、有機電界効果トランジスタ (OFET) や有機発光ダイオード (OLED) などの電子デバイスに使用されています . 独自の電子特性により、効率的で柔軟な電子部品を作成するのに役立ちます。

薬理学的特性

チオフェン含有化合物は、さまざまな薬理学的特性を示します。

- 抗がん剤: 一部のチオフェン誘導体は、抗がん活性を示すことが示されています .

- 抗炎症: チオフェン環系を有する特定の化合物は、抗炎症作用を有します .

- 抗菌: チオフェンは、その抗菌特性について研究されています .

- 降圧および抗アテローム性動脈硬化症: その他の誘導体は、高血圧症とアテローム性動脈硬化症の管理において可能性を示しています .

創薬

- スプロフェン: 2-置換チオフェン骨格を特徴とするスプロフェンは、非ステロイド系抗炎症薬です .

- アルチカイン: 2,3,4-三置換チオフェンを含むアルチカインは、ヨーロッパでは電位依存性ナトリウムチャネル遮断薬および歯科麻酔薬として使用されています .

合成方法

チオフェン誘導体は、以下を含むさまざまな方法で合成されます。

- ゲヴァルト反応: 硫黄、α-メチレンカルボニル化合物、α-シアノエステルを組み合わせることにより、アミノチオフェン誘導体を生成する縮合反応 .

- パール-クノール反応: 硫黄化剤として五硫化リン (P~4~S~10~) を用いた、1,4-ジカルボニル化合物と五硫化リン (P~4~S~10~) の縮合反応 .

新規化合物の設計

研究者は、天然物の改変とサブ構造の連結を続け、潜在的な殺菌活性を有する新規の N-(チオフェン-2-イル)ニコチンアミド誘導体を創製しています .

作用機序

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of carbonic anhydrases by N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide leads to a decrease in intracellular pH, which in turn affects various cellular processes, including cell proliferation, migration, and apoptosis.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide are diverse and depend on the specific disease and tissue being studied. In cancer, N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth and metastasis. In glaucoma, N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide has been shown to reduce intraocular pressure by inhibiting carbonic anhydrases in the ciliary body and reducing aqueous humor production. In neurological disorders, N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function.

実験室実験の利点と制限

One of the main advantages of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide for lab experiments is its potency and specificity as a carbonic anhydrase inhibitor. This allows researchers to study the specific effects of carbonic anhydrase inhibition on cellular processes and disease progression. However, one of the limitations of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide is its potential toxicity and off-target effects, which can limit its use in vivo and in clinical trials.

将来の方向性

There are several future directions for research on N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide. One area of interest is the development of novel analogs and derivatives of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the study of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the clinical translation of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide for the treatment of various diseases remains an important area of investigation.

合成法

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)methanesulfonamide involves the reaction of 5-benzoylthiophene-2-carbaldehyde with methanesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic addition of the methanesulfonyl group to the carbonyl group of the aldehyde, followed by reduction of the resulting sulfonyl imine to the corresponding amine using sodium borohydride. The final product is obtained by treating the amine with methanesulfonyl chloride in the presence of a base.

特性

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-19(16,17)14-9-11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHUBWKOMUGMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

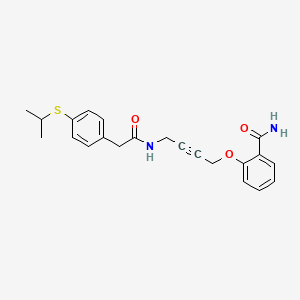

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

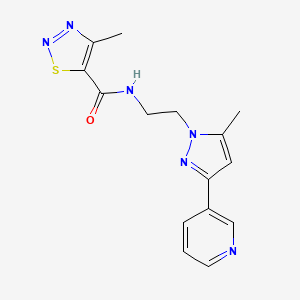

![ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2382564.png)

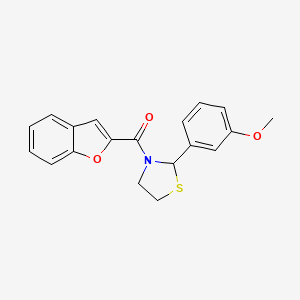

![1-(3-chlorophenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2382567.png)